molecular formula C11H13N3 B158241 N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine CAS No. 137898-63-6

N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine

Cat. No.: B158241
CAS No.: 137898-63-6
M. Wt: 187.24 g/mol
InChI Key: HGPCBARWMCNXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine typically involves the reaction of 3-methylquinoxaline with N-methylmethanamine under controlled conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (Et3N) to facilitate the reaction . The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylmethanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a variety of N-substituted quinoxaline compounds.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, quinoxaline, shares the core structure but lacks the N-methylmethanamine group.

    3-Methylquinoxaline: This compound is similar but does not have the N-methylmethanamine substitution.

    N-Methylquinoxaline: Similar to N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine but without the additional methyl group on the quinoxaline ring.

Uniqueness

This compound is unique due to the presence of both the N-methylmethanamine group and the methyl group on the quinoxaline ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to its simpler analogs .

Properties

IUPAC Name

N-methyl-1-(3-methylquinoxalin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-11(7-12-2)14-10-6-4-3-5-9(10)13-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPCBARWMCNXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577440
Record name N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137898-63-6
Record name N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.